2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group, a pyrazole ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the difluorophenyl group or the pyrazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while reduction of the difluorophenyl group can yield various fluorinated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Research: It can be used as a tool compound to study the effects of difluorophenyl and pyrazole derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways involved in neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F2N4O/c1-15(2)9-17-11-18(25-24-17)13-26-6-7-27(19(14-26)5-8-28)12-16-3-4-20(22)21(23)10-16/h3-4,10-11,15,19,28H,5-9,12-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYWTQBIUHLTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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